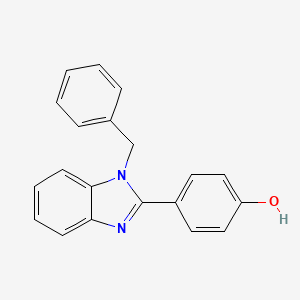

Phenol, p-(1-benzyl-2-benzimidazolyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a benzyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(1-benzyl-2-benzimidazolyl)- typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent reaction with phenol . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of Phenol, p-(1-benzyl-2-benzimidazolyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, p-(1-benzyl-2-benzimidazolyl)- undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted phenol derivatives, quinones, and dihydrobenzimidazole compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules and ligands in coordination chemistry.

- Reactivity Studies : It participates in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activities against various pathogens. Studies have shown that benzimidazole derivatives exhibit significant antibacterial effects .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through targeted action on specific enzymes and receptors. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor growth in vitro .

Medicine

- Therapeutic Agent Development : Ongoing studies are exploring its use as a therapeutic agent targeting the PDEδ prenyl binding site, which is relevant in various diseases .

- Anti-inflammatory Effects : Some derivatives have demonstrated notable anti-inflammatory properties compared to standard drugs like indomethacin .

Industrial Applications

- Advanced Materials : The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity allow for customization in industrial applications.

Case Studies

- Anticancer Research : A study published in Pharmacological Reviews highlighted the efficacy of benzimidazole derivatives in reducing tumor size in animal models. The mechanism involved inhibition of key signaling pathways associated with cancer proliferation .

- Antimicrobial Studies : Another research effort focused on the antimicrobial activity of p-(1-benzyl-2-benzimidazolyl)-phenol against Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .

- Synthesis Efficiency : A recent publication emphasized the advantages of green synthesis methods for producing benzimidazole derivatives with high yields and reduced environmental impact, showcasing the relevance of sustainable practices in pharmaceutical chemistry .

Wirkmechanismus

The mechanism of action of Phenol, p-(1-benzyl-2-benzimidazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inhibitor targeting the PDEδ prenyl binding site, which plays a role in various cellular processes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Phenol, p-(1-benzyl-2-benzimidazolyl)- can be compared with other similar compounds, such as:

Phenol, p-(1-benzyl-1H-benzimidazol-2-yl)-: Similar in structure but may differ in the position of substitution.

Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but have different substituents.

Phenolic compounds: Compounds like 4-hydroxybenzaldehyde and 4-hydroxyacetophenone share the phenol group but have different functional groups attached.

The uniqueness of Phenol, p-(1-benzyl-2-benzimidazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

Phenol, p-(1-benzyl-2-benzimidazolyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Phenol, p-(1-benzyl-2-benzimidazolyl)- features a benzimidazole core substituted with a benzyl group. The presence of both phenolic and benzimidazole moieties contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 2-(1-benzyl-1H-benzimidazol-2-yl)phenol |

| Molecular Formula | C17H16N2O |

| Molecular Weight | 280.32 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group allows for free radical scavenging, reducing oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.

- Antitumor Activity : The benzimidazole component has been associated with anticancer properties, potentially through modulation of cell signaling pathways and interaction with DNA.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Phenol, p-(1-benzyl-2-benzimidazolyl)- have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that derivatives demonstrated higher antibacterial activity compared to standard antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives. For example, compounds with the benzimidazole scaffold have been shown to inhibit the proliferation of cancer cells in vitro. Specific derivatives exhibited IC50 values indicating potent antitumor activity against multiple cancer cell lines .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Research indicates that certain benzimidazole derivatives can significantly reduce inflammation markers in cellular models .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives reveals that modifications on the benzyl and phenolic rings can enhance biological activity. For instance:

- Substituents on the Benzyl Group : Electron-withdrawing groups tend to increase activity against certain targets.

- Hydroxyl Group Positioning : The position and number of hydroxyl groups on the phenolic ring can influence antioxidant capacity.

Case Studies

- Antimicrobial Efficacy : A study tested various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the benzyl group significantly enhanced antibacterial potency .

- Anticancer Potential : In vitro assays demonstrated that specific derivatives of Phenol, p-(1-benzyl-2-benzimidazolyl)- showed promising results in inhibiting tumor growth in cell lines such as HeLa and MCF-7, suggesting a pathway for further development as anticancer agents .

Eigenschaften

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQULKFJCBXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.